2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2-ethylphenol with 4-nitroaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Acetic acid or a similar solvent
Catalyst: Acid catalyst such as sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures higher yields and better control over reaction parameters. The use of automated reactors and precise temperature control are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group is believed to play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The ethylphenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide
- 2-(2-ethylphenoxy)-N-(3-nitrophenyl)acetamide
- 2-(2-ethylphenoxy)-N-(4-aminophenyl)acetamide
Uniqueness
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the specific positioning of the ethyl group on the phenoxy ring and the nitro group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-5-3-4-6-15(12)22-11-16(19)17-13-7-9-14(10-8-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTHXFVKCKCREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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